molecular formula C7H10N2O3 B8706051 N-Methoxy-N,4-dimethyl-5-oxazolecarboxamide

N-Methoxy-N,4-dimethyl-5-oxazolecarboxamide

Cat. No. B8706051
M. Wt: 170.17 g/mol
InChI Key: PNTRKGWJWHTFAU-UHFFFAOYSA-N
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Patent
US05747515

Procedure details

Phenyllithium (1.8M solution in cyclohexane-diethylether, 11.7ml) in dry tetrahydrofuran was stirred and cooled to -70° C. under an atmosphere of dry nitrogen and N-methoxy-N-methyl-4-methyl-5-oxazolecarboxamide (3.0g) in dry tetrahydrofuran was added dropwise. After 30 minutes the mixture was allowed to warm to room temperature. Ethanol (5ml) was added followed by saturated aqueous sodium chloride. The mixture was extracted with dichloromethane and the material thus obtained was purified by flash chromatography to give the title compound. M.p. 84-86° C. 1H Nmr (CDCl3) 2.59 (3H, s), 7.5-7.68 (3H, m) and 7.96-8.06) (3H, m) ppm.
Quantity
11.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([Li])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CON(C)[C:11]([C:13]1[O:17][CH:16]=[N:15][C:14]=1[CH3:18])=[O:12].C(O)C.[Cl-].[Na+]>O1CCCC1>[C:1]1([C:11]([C:13]2[O:17][CH:16]=[N:15][C:14]=2[CH3:18])=[O:12])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:3.4|

Inputs

Step One
Name
Quantity
11.7 mL
Type
reactant
Smiles
C1(=CC=CC=C1)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
CON(C(=O)C1=C(N=CO1)C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
the material thus obtained
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C(=O)C1=C(N=CO1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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